4,5-dimethyl-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]-1,2-oxazole-3-carboxamide
Description
4,5-DIMETHYL-N-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Properties
Molecular Formula |
C17H14N4O5 |
|---|---|
Molecular Weight |
354.32 g/mol |
IUPAC Name |
4,5-dimethyl-N-(3-nitro-5-pyridin-3-yloxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H14N4O5/c1-10-11(2)26-20-16(10)17(22)19-12-6-13(21(23)24)8-15(7-12)25-14-4-3-5-18-9-14/h3-9H,1-2H3,(H,19,22) |
InChI Key |
SHFXGFGUXHQGQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C(=O)NC2=CC(=CC(=C2)OC3=CN=CC=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL-N-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Nitro Group: Nitration of the aromatic ring is usually performed using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Pyridyloxy Group: This step involves a nucleophilic substitution reaction where the pyridine derivative is introduced.
Final Coupling: The final step involves coupling the isoxazole derivative with the appropriate amide to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-DIMETHYL-N-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce carboxylic acid or aldehyde groups.
Scientific Research Applications
4,5-DIMETHYL-N-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL-N-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. The nitro group and the isoxazole ring are key functional groups that can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The pyridyloxy group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,5-DIMETHYL-4-NITROPYRAZOLE: Similar in structure but with a pyrazole ring instead of an isoxazole ring.
4,5-DIMETHYL-3-NITROISOXAZOLE: Lacks the pyridyloxy group, making it less specific in its interactions.
N,N-DIMETHYL-3,5-DINITRO-1H-PYRAZOL-4-AMINE: Another nitro-substituted heterocycle with different functional groups.
Uniqueness
4,5-DIMETHYL-N-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]-3-ISOXAZOLECARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the pyridyloxy group, in particular, enhances its potential for targeted interactions in medicinal chemistry applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
